2-(benzylsulfanyl)-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, two methoxyphenyl groups, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate triazole and pyrimidine precursors under specific conditions, often involving cyclization reactions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the triazolopyrimidine core.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are typically introduced through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and various catalysts (e.g., Lewis acids) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies for its potential anti-inflammatory and antimicrobial properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in inflammatory responses.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development in treating inflammatory diseases or infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the inflammatory response by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its dual methoxyphenyl groups and the specific positioning of its functional groups. These structural features may enhance its biological activity and specificity, making it a unique candidate for further research and development.
This compound’s unique structure and potential applications make it a fascinating subject for ongoing scientific investigation. Its versatility in synthesis and reactivity, combined with promising biological activities, highlight its significance in various fields.
Properties
Molecular Formula |
C28H27N5O3S |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O3S/c1-18-24(26(34)30-21-11-15-23(36-3)16-12-21)25(20-9-13-22(35-2)14-10-20)33-27(29-18)31-28(32-33)37-17-19-7-5-4-6-8-19/h4-16,25H,17H2,1-3H3,(H,30,34)(H,29,31,32) |
InChI Key |
ATWIUWWXVIYFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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